Ethyl 4-amino-5-iodo-2-methoxybenzoate
Description
Contextualization within Halogenated Benzoate (B1203000) Esters
Halogenated benzoate esters represent a broad class of compounds that are integral to various fields of chemical research. The introduction of halogen atoms onto the benzene (B151609) ring of a benzoate ester can significantly alter its electronic properties, reactivity, and biological activity. These modifications are often exploited in the design of new molecules with tailored functionalities. The halogenation of alkylbenzoic acid esters is a common synthetic strategy to introduce reactive handles into the molecule, which can then be used for further chemical transformations. google.com
Significance of the 4-Amino-5-iodo-2-methoxybenzoate Core in Organic Chemistry Research
The 4-amino-5-iodo-2-methoxybenzoate core is a key pharmacophore and a versatile synthetic intermediate. The amino group can be readily modified, and the carbon-iodine bond provides a reactive site for various cross-coupling reactions, which are fundamental in the construction of complex organic molecules. The methoxy (B1213986) group, on the other hand, influences the electron density of the aromatic ring and can participate in directing the regioselectivity of further chemical modifications. A closely related compound, Methyl 4-amino-5-iodo-2-methoxybenzoate, is known to be used in the synthesis of alkaloids such as clausine and glycozoline. biosynth.com This highlights the utility of this structural motif in the synthesis of natural products and other biologically active compounds.
Overview of Academic Research Trajectories for Related Chemical Entities
Academic research on chemical entities related to this compound often focuses on their application as building blocks for more complex molecules with potential pharmaceutical applications. For instance, derivatives of 4-amino-2-methoxybenzoic acid have been explored for various biological activities. The strategic placement of substituents on the benzene ring allows for the fine-tuning of the molecule's properties to interact with specific biological targets. Research into iodo-substituted benzamides, a related class of compounds, has revealed their potential in diverse pharmacological areas. biosynth.com
A Chinese patent describes a method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate, which involves the halogenation (including iodination) of a 2-methoxy-4-acetylamino-benzoic acid methyl ester as a key step. google.com This suggests a potential synthetic pathway for this compound, likely starting from Ethyl 4-acetylamino-2-methoxybenzoate. The resulting halogenated intermediate can then be used in subsequent reactions to introduce other functional groups.
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural similarity to other well-studied compounds indicates its potential as a valuable intermediate in the synthesis of novel organic compounds with diverse applications. Further research into this specific molecule could unveil new synthetic routes and potential applications in various fields of chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C10H12INO3 |
|---|---|
Molecular Weight |
321.11 g/mol |
IUPAC Name |
ethyl 4-amino-5-iodo-2-methoxybenzoate |
InChI |
InChI=1S/C10H12INO3/c1-3-15-10(13)6-4-7(11)8(12)5-9(6)14-2/h4-5H,3,12H2,1-2H3 |
InChI Key |
SQQWCQGSOBCDOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1OC)N)I |
Origin of Product |
United States |
Derivatization and Functionalization Strategies of Ethyl 4 Amino 5 Iodo 2 Methoxybenzoate
Chemical Transformations Involving the Amino Group at C-4
The amino group at the C-4 position is a primary nucleophilic site and a key handle for introducing diverse functionalities and constructing complex molecular scaffolds.
Acylation and Amidation Reactions for Diverse Scaffolds
The primary amino group of ethyl 4-amino-5-iodo-2-methoxybenzoate readily undergoes acylation and amidation reactions with various acylating agents, such as acyl chlorides and acid anhydrides. These reactions lead to the formation of N-acylated derivatives, which are important intermediates in the synthesis of a wide range of biologically active molecules. The reactivity of the amino group is influenced by the electronic effects of the other substituents on the aromatic ring. The electron-donating methoxy (B1213986) group at the C-2 position enhances the nucleophilicity of the amino group, facilitating these transformations.
| Reagent | Product | Reaction Conditions | Reference |
| Acyl Chloride (R-COCl) | Ethyl 4-(acylamino)-5-iodo-2-methoxybenzoate | Base (e.g., pyridine, triethylamine), inert solvent | General knowledge |
| Acid Anhydride ((RCO)₂O) | Ethyl 4-(acylamino)-5-iodo-2-methoxybenzoate | Base or acid catalyst, heating | General knowledge |
Diazonium Salt Formation and Subsequent Coupling Reactions
The amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent coupling reactions. For instance, Sandmeyer-type reactions can be employed to replace the diazonium group with various substituents, including halogens, cyano, and hydroxyl groups. Furthermore, diazonium salts can act as electrophiles in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds.
| Reagent | Intermediate/Product | Reaction Conditions | Reference |
| NaNO₂, HCl (0-5 °C) | Ethyl 4-diazonium-5-iodo-2-methoxybenzoate chloride | Aqueous solution | General knowledge |
| Ar-OH (Azo coupling) | Azo dye | Alkaline conditions | General knowledge |
Alkylation of the Amino Moiety
The amino group can be alkylated using various alkylating agents, such as alkyl halides or sulfates. Mono-, di-, or even tri-alkylation can be achieved depending on the reaction conditions and the stoichiometry of the reagents. The presence of the bulky iodine atom ortho to the amino group may introduce some steric hindrance, potentially influencing the extent of alkylation. Base is typically required to neutralize the acid generated during the reaction.
| Reagent | Product | Reaction Conditions | Reference |
| Alkyl Halide (R-X) | Ethyl 4-(alkylamino)-5-iodo-2-methoxybenzoate | Base (e.g., K₂CO₃, NaH), polar aprotic solvent | General knowledge |
Cyclization Reactions to Form Heterocyclic Compounds (e.g., Quinazolinones, Indoles, Indazoles, Benzotriazoles, Benzimidazoles)
The amino group, in conjunction with the adjacent iodine atom and the ester functionality, provides a strategic platform for the synthesis of various fused heterocyclic systems.
Quinazolinones: As a derivative of anthranilic acid, this compound can be a precursor for the synthesis of quinazolinones. This typically involves reaction with a one-carbon synthon, such as formamide (B127407) or an orthoester, or a two-step process involving acylation followed by cyclization with an amine. nih.govnih.govjournalgrid.comijarsct.co.inresearchgate.net
Indoles: The presence of an amino group and an ortho-iodo substituent makes this compound a suitable starting material for indole (B1671886) synthesis through various palladium-catalyzed coupling reactions, such as the Larock indole synthesis, by reacting with alkynes. organic-chemistry.orgresearchgate.netmdpi.comnih.gov
Indazoles: Indazoles can be synthesized from ortho-iodoanilines through reactions that form the pyrazole (B372694) ring. This might involve diazotization followed by an intramolecular cyclization or palladium-catalyzed coupling with suitable nitrogen-containing partners. nih.govmdpi.comorganic-chemistry.org
Benzotriazoles: While the direct conversion of the amino group to a triazole ring would require a neighboring amino group, derivatization of the starting material to introduce a second nitrogen-containing functionality ortho to the existing amino group could enable subsequent cyclization to a benzotriazole (B28993) system. The synthesis of benzotriazoles often involves the diazotization of o-phenylenediamines. stackexchange.comgsconlinepress.comijariie.comguidechem.comechemi.com
Benzimidazoles: Similar to benzotriazoles, the synthesis of benzimidazoles from this starting material would necessitate the introduction of a second amino group ortho to the existing one. Once an o-phenylenediamine (B120857) derivative is formed, condensation with aldehydes, carboxylic acids, or their derivatives can lead to the formation of the benzimidazole (B57391) ring. bohrium.commdpi.comnih.govorganic-chemistry.orgnih.gov
Reactions of the Ester Moiety
The ethyl ester group is another key functional handle that can be readily transformed.
Hydrolysis to the Corresponding Carboxylic Acid
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-amino-5-iodo-2-methoxybenzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is typically faster and less prone to side reactions. The resulting carboxylate salt can then be protonated by the addition of acid to yield the free carboxylic acid. The presence of the methoxy group ortho to the ester may have a slight steric effect on the rate of hydrolysis. nih.govpsu.eduarkat-usa.orgresearchgate.netiosrjournals.org
| Reagent | Product | Reaction Conditions | Reference |
| NaOH, H₂O/EtOH | 4-amino-5-iodo-2-methoxybenzoic acid | Heating (reflux) | nih.govpsu.eduarkat-usa.orgresearchgate.netiosrjournals.org |
| H₃O⁺ | 4-amino-5-iodo-2-methoxybenzoic acid | Heating (reflux) | nih.govpsu.eduarkat-usa.orgresearchgate.netiosrjournals.org |
Aminolysis to Form Amide Derivatives
The ethyl ester functional group in this compound can be converted into a wide range of amide derivatives through aminolysis. This reaction involves the nucleophilic acyl substitution of the ethoxy group of the ester with an amine. The process is typically facilitated by heating the ester with a primary or secondary amine, sometimes in the presence of a catalyst. This transformation is fundamental for creating compounds with potential biological activity, as the amide bond is a key feature in many pharmaceuticals.
The reaction proceeds by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the ethoxide leaving group, yielding the corresponding amide and ethanol (B145695) as a byproduct. The use of excess amine or the removal of ethanol can drive the equilibrium towards the product side.
Table 1: Representative Aminolysis Reaction
| Reactant | Amine | Conditions | Product |
| This compound | R¹R²NH | Heat, neat or solvent | 4-amino-5-iodo-N-(R¹,R²)-2-methoxybenzamide |
Note: R¹ and R² can be hydrogen, alkyl, aryl, or part of a heterocyclic ring.
Palladium-Catalyzed Cross-Coupling Reactions at the C-5 Iodo Position
The iodine atom at the C-5 position is a key handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) center, initiating the catalytic cycle for several powerful C-C and C-N bond-forming reactions. Iodoarenes are particularly reactive among haloarenes, often allowing for milder reaction conditions. nih.gov
Suzuki-Miyaura Coupling for Aryl and Alkyl Substitutions
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron compound (typically a boronic acid or ester) with an organic halide. libretexts.org In the case of this compound, the iodo group can be substituted with a variety of aryl, heteroaryl, or alkyl groups. The reaction requires a palladium catalyst, a base, and a suitable solvent. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and broad substrate scope.
The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Example | Role |
| Aryl Halide | This compound | Electrophile |
| Boronic Acid | Aryl-B(OH)₂ or Alkyl-B(OH)₂ | Nucleophile Source |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyst |
| Ligand | SPhos, XPhos, PPh₃ | Stabilizes catalyst, promotes reaction |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boronic acid |
| Solvent | Toluene (B28343), Dioxane, DMF | Reaction medium |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orgrug.nl This reaction is exceptionally useful for synthesizing substituted anilines and related compounds. Applying this methodology to this compound allows for the direct introduction of a new nitrogen-based substituent at the C-5 position.
The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a specialized, sterically hindered phosphine (B1218219) ligand (e.g., Josiphos, XPhos). organic-chemistry.org A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the amine, facilitating its entry into the catalytic cycle. wikipedia.orglibretexts.org The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org
Table 3: Components for Buchwald-Hartwig Amination
| Component | Example | Purpose |
| Aryl Halide | This compound | Substrate |
| Amine | Primary or Secondary Amines, Amides, Carbamates | Nitrogen Nucleophile |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst Precursor |
| Ligand | BINAP, XPhos, BrettPhos | Catalyst Activation/Stabilization |
| Base | NaOt-Bu, K₃PO₄, LiHMDS | Amine Deprotonation |
| Solvent | Toluene, Dioxane | Anhydrous Reaction Medium |
Sonogashira Coupling for Alkynyl Substitutions
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. wikipedia.org This reaction provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis. For this compound, the iodo substituent readily participates in Sonogashira coupling, allowing for the introduction of an alkynyl group at the C-5 position.
The reaction typically employs a dual catalytic system, consisting of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst. organic-chemistry.org An amine base, such as triethylamine (B128534) or diisopropylamine, is used both as a base and often as the solvent. organic-chemistry.org The palladium cycle facilitates the main coupling, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. wikipedia.org Copper-free versions of this reaction have also been developed. nih.gov
Table 4: General Conditions for Sonogashira Coupling
| Reagent/Catalyst | Example | Function |
| Aryl Halide | This compound | Electrophilic Partner |
| Alkyne | Phenylacetylene, Propyne | Nucleophilic Partner |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary Catalyst |
| Copper Co-catalyst | CuI | Activates the Alkyne |
| Base | Et₃N, i-Pr₂NH | Acid Scavenger, Solvent |
| Solvent | THF, DMF | Reaction Medium |
Modifications at the Methoxy Group at C-2
The methoxy group at the C-2 position is relatively stable, but its cleavage to the corresponding phenol (B47542) (a hydroxyl group) can be a crucial step in the synthesis of certain target molecules, altering the compound's electronic and hydrogen-bonding properties.
Demethylation Strategies
The cleavage of the aryl methyl ether bond in the 2-methoxy group is known as O-demethylation. Various reagents can accomplish this transformation, often under harsh conditions. Common demethylating agents include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), or strong Brønsted acids such as hydrobromic acid (HBr) and hydroiodic acid (HI). chem-station.com
For substrates like 2-methoxybenzoic acid derivatives, the demethylation can be accelerated compared to their 4-methoxy isomers. This is attributed to the "ortho effect," where the adjacent carboxylic acid (or ester) group can participate in the reaction, for instance, by forming a stable six-membered ring intermediate that facilitates intramolecular protonation of the methoxy oxygen. rsc.org Milder conditions, such as using nucleophilic reagents like aliphatic amines in polar aprotic solvents, have also been reported for the selective cleavage of ortho-alkoxy groups on benzoic acid derivatives. thieme-connect.com
Table 5: Comparison of Demethylation Reagents for 2-Methoxyaryl Compounds
| Reagent | Conditions | Advantages | Disadvantages |
| Boron Tribromide (BBr₃) | Low temperature (e.g., -78°C to RT) in CH₂Cl₂ | Highly effective, generally clean | Very reactive, moisture-sensitive, corrosive |
| Hydrobromic Acid (HBr) | High temperature (reflux) in acetic acid or water | Inexpensive, powerful | Harsh conditions, may affect other functional groups |
| Aluminum Chloride (AlCl₃) | Heating in a solvent like CH₂Cl₂ or acetonitrile (B52724) | Strong Lewis acid, effective | Can require stoichiometric amounts, workup can be difficult |
| Acidic LiBr | Moderate temperature (e.g., 110°C) in aqueous HCl | Effective under moderate conditions | Requires specific salt concentration |
| Aliphatic Amines | High temperature (e.g., 150°C) in DMA or DMSO | High regioselectivity for ortho-alkoxy groups | High temperatures required |
Derivatization of Precursor Hydroxyl Groups
The synthesis of complex substituted aromatic compounds like this compound can often proceed through intermediates that contain functional groups amenable to further modification. One such strategic approach involves the use of a hydroxylated precursor, where the hydroxyl group is later derivatized to yield the desired methoxy substituent. This strategy allows for a wider range of synthetic routes and can be advantageous in controlling the regiochemistry of substitution on the aromatic ring.
A plausible synthetic pathway for this compound could commence from a precursor such as 4-aminosalicylic acid. In such a route, the hydroxyl group of the salicylic (B10762653) acid derivative would be a key site for derivatization. A general scheme for this process is outlined below:
Protection of the Amino Group: The amino group is typically protected, for instance, through acetylation, to prevent unwanted side reactions in subsequent steps.
Esterification: The carboxylic acid is converted to its ethyl ester.
Iodination: The aromatic ring undergoes iodination. The position of iodination is directed by the existing substituents.
Derivatization of the Hydroxyl Group: The hydroxyl group is converted to a methoxy group, typically through Williamson ether synthesis using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.
Deprotection of the Amino Group: The protecting group on the amino function is removed to yield the final product.
A patent for the synthesis of a structurally related compound, 2-ethoxy-4-amino-5-chlorobenzoic acid, initiates the process with p-aminosalicylic acid. google.com This synthesis involves acetylation of the amino group, followed by ethylation of both the hydroxyl and carboxylic acid moieties, chlorination, and finally hydrolysis. google.com This example underscores the utility of a hydroxylated precursor and the derivatization of the hydroxyl group as a key step in the synthesis of multi-substituted aminobenzoates.
| Methylating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Dimethyl sulfate | Aqueous sodium hydroxide (B78521) or other base | High reactivity, cost-effective | Highly toxic |
| Methyl iodide | Aprotic solvent with a base (e.g., K2CO3 in acetone) | High reactivity | Volatile, toxic |
| Diazomethane | Ethereal solution | Mild conditions, high yield | Highly toxic and explosive |
Regioselectivity and Chemoselectivity in Multi-Functionalized Systems
The functionalization of a multi-substituted aromatic ring such as in this compound presents significant challenges in terms of regioselectivity and chemoselectivity. The molecule possesses several reactive sites: the amino group, the ethyl ester, the aromatic ring with multiple substituents, and the iodo group which can participate in cross-coupling reactions.
Regioselectivity refers to the preferential reaction at one position over another. In the context of further substitution on the aromatic ring of this compound, the directing effects of the existing substituents play a crucial role. The amino and methoxy groups are both activating, ortho-, para-directing groups, while the ethyl ester is a deactivating, meta-directing group. The iodo substituent is a deactivating, ortho-, para-directing group. The interplay of these electronic effects, along with steric hindrance, will determine the position of any subsequent electrophilic aromatic substitution. For instance, the positions ortho to the strongly activating amino group are sterically hindered by the methoxy and iodo groups, potentially directing incoming electrophiles to the remaining vacant position on the ring. The selective functionalization of anilines is a broad area of research, with various methods being developed to control the position of substitution. researchgate.netnih.govresearchgate.netacs.org
Chemoselectivity is the preferential reaction of a reagent with one of two or more different functional groups. This compound has several functional groups that could react with a given reagent. For example:
The amino group is nucleophilic and can undergo acylation, alkylation, or diazotization.
The ester group can be hydrolyzed under acidic or basic conditions.
The iodo group can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
Achieving chemoselectivity requires careful choice of reagents and reaction conditions. For instance, to selectively acylate the amino group without hydrolyzing the ester, one might use a mild acylating agent under non-hydrolytic conditions. Conversely, to perform a cross-coupling reaction at the iodo position, a palladium catalyst with a suitable ligand would be employed, which would typically not affect the other functional groups.
The table below provides hypothetical examples of selective functionalization of this compound, illustrating the principles of regioselectivity and chemoselectivity.
| Target Functionalization | Reagent/Catalyst System | Predominant Product | Selectivity Principle |
| N-Acetylation | Acetic anhydride, pyridine | Ethyl 4-acetamido-5-iodo-2-methoxybenzoate | Chemoselective acylation of the more nucleophilic amino group. |
| Suzuki Coupling | Arylboronic acid, Pd(PPh3)4, base | Ethyl 4-amino-5-aryl-2-methoxybenzoate | Chemoselective reaction at the carbon-iodine bond. |
| Ester Hydrolysis | Aqueous NaOH, heat | 4-amino-5-iodo-2-methoxybenzoic acid | Chemoselective saponification of the ester. |
| Aromatic Nitration | HNO3, H2SO4 (mild conditions) | Ethyl 4-amino-5-iodo-2-methoxy-3-nitrobenzoate (hypothetical) | Regioselectivity governed by the directing effects of existing substituents. |
Spectroscopic Data for this compound Not Publicly Available
A thorough search for advanced spectroscopic data for the chemical compound this compound has revealed a lack of publicly available research findings required to construct a detailed scientific article. Specific experimental data for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) of this particular compound could not be located in the public domain through targeted searches.
While commercial suppliers of this compound (CAS No. 1122710-73-9) indicate that spectroscopic data such as NMR, HPLC, and LC-MS are available, these datasets are not published in accessible scientific literature or databases. bldpharm.comaceschem.com The generation of a scientifically accurate article, complete with the requested data tables and detailed research findings for each specified analytical technique, is therefore not possible.
Information on related analogues was found, but this is insufficient to create the specific, data-centric article requested. To fulfill the user's request, access to proprietary data from a chemical supplier or a dedicated laboratory synthesis and analysis of the compound would be necessary. Without this primary data, any attempt to write the specified article would be speculative and would not meet the required standards of scientific accuracy and detail.
Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Amino 5 Iodo 2 Methoxybenzoate and Its Analogues
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that reveals the vibrational frequencies of its chemical bonds. The analysis of the IR spectrum of Ethyl 4-amino-5-iodo-2-methoxybenzoate allows for the confirmation of its key structural features.
The interpretation of the spectrum is based on the characteristic absorption bands of its constituent functional groups. The presence of an amino group (-NH₂) is typically indicated by two N-H stretching vibrations in the region of 3500-3200 cm⁻¹. Primary amines, such as the one in the target molecule, will show two distinct peaks in this region. wpmucdn.com The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1615-1590 cm⁻¹ range. vscht.cz
The ester functional group is characterized by a strong carbonyl (C=O) stretching band, typically appearing between 1730-1720 cm⁻¹ for saturated aliphatic esters. wpmucdn.com The C-O stretching vibrations of the ester and the methoxy (B1213986) group will also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹). A detailed study of the related compound, ethyl 4-aminobenzoate, provides a basis for the assignment of vibrational modes. nih.gov
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3500-3200 | Medium |
| Aromatic Ring | C-H Stretch | 3100-3000 | Medium to Weak |
| Alkyl (Ethyl group) | C-H Stretch | 3000-2850 | Medium |
| Ester (C=O) | C=O Stretch | ~1720 | Strong |
| Aromatic Ring | C=C Stretch | 1615-1590 | Medium to Weak |
| Amino (-NH₂) | N-H Bend | ~1600 | Variable |
| Ester (C-O) | C-O Stretch | 1300-1000 | Strong |
| Methoxy (C-O) | C-O Stretch | 1300-1000 | Strong |
| Iodo (C-I) | C-I Stretch | 600-500 | Medium to Strong |
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a crucial technique for determining the elemental composition of a compound, which in turn allows for the verification of its empirical and molecular formula. For this compound, the expected molecular formula is C₁₀H₁₂INO₃. aceschem.com
The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent elements. This data provides a benchmark against which the experimental results from elemental analysis can be compared. A close correlation between the experimental and theoretical percentages of carbon, hydrogen, nitrogen, and iodine would confirm the proposed molecular formula and the purity of the sample.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 10 | 120.10 | 37.40 |
| Hydrogen | H | 1.01 | 12 | 12.12 | 3.78 |
| Iodine | I | 126.90 | 1 | 126.90 | 39.52 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 4.36 |
| Oxygen | O | 16.00 | 3 | 48.00 | 14.95 |
| Total Molecular Weight | 321.13 g/mol |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, the analysis of closely related structures, such as Schiff bases derived from benzocaine (B179285) (ethyl 4-aminobenzoate), can provide valuable insights into the expected molecular conformation and intermolecular interactions. nih.govresearchgate.net
In the solid state, the molecule is expected to be largely planar, with the ethyl ester and methoxy groups potentially exhibiting some conformational flexibility. The crystal packing is likely to be influenced by a network of intermolecular interactions, including hydrogen bonding involving the amino group and potentially weak π-π stacking interactions between the aromatic rings. nih.gov The presence of the bulky iodine atom will also significantly influence the crystal packing.
A hypothetical crystal structure determination would yield precise bond lengths, bond angles, and torsion angles, providing a definitive confirmation of the compound's connectivity and stereochemistry.
Table 3: Expected Crystallographic Parameters (Hypothetical)
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |
| Unit Cell Dimensions | Dependent on packing |
| Key Bond Lengths (Å) | C-N (~1.4), C=O (~1.2), C-I (~2.1) |
| Key Bond Angles (°) | Angles around sp² carbons (~120°), angles around sp³ carbons (~109.5°) |
| Intermolecular Interactions | N-H···O hydrogen bonds, C-H···π interactions, π-π stacking |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the separation, identification, and purification of organic compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly valuable in the context of this compound.
HPLC is a highly efficient technique for the separation and quantification of components in a mixture. For a compound like this compound, a reversed-phase HPLC method would be most appropriate. researchgate.netacs.org In this mode, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase.
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound is a characteristic parameter under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By comparing the retention time of the sample to that of a known standard, the compound can be identified. Furthermore, the area under the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity assessment.
Table 4: Typical HPLC Parameters for the Analysis of Aromatic Amines
| Parameter | Typical Conditions |
|---|---|
| Stationary Phase | Reversed-phase C18 or C8 column |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |
| Elution Mode | Isocratic or gradient |
| Flow Rate | 0.5 - 2.0 mL/min |
| Detection | UV-Vis detector at a wavelength corresponding to the compound's absorbance maximum |
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a substance. researchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.
The separation is achieved on a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate. A small amount of the reaction mixture is spotted on the plate, which is then developed in a sealed chamber with an appropriate solvent system (eluent). The choice of eluent is critical for achieving good separation. For substituted anilines, mixtures of a nonpolar solvent like hexane (B92381) or toluene (B28343) with a more polar solvent such as ethyl acetate (B1210297) are commonly used. researchgate.net
The separated spots are visualized, often under UV light, and their retention factors (Rf values) are calculated. The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front and is a characteristic of the compound in a given TLC system.
Table 5: Common TLC Solvent Systems for Aromatic Amines
| Solvent System | Typical Ratio (v/v) | Application Notes |
|---|---|---|
| Hexane / Ethyl Acetate | 9:1 to 1:1 | Good for a wide range of polarities. The ratio can be adjusted to optimize separation. |
| Toluene / Ethyl Acetate | Varies | Provides different selectivity compared to hexane-based systems. |
| Dichloromethane / Methanol | 99:1 to 9:1 | A more polar system for compounds that do not move significantly in less polar eluents. orgsyn.org |
| Chloroform / Methanol | Varies | Another versatile polar solvent system. |
No Publicly Available Computational Studies on this compound
Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research focusing on the computational and theoretical chemistry of the specific compound, This compound . Therefore, it is not possible to provide a detailed article on its electronic structure, reactivity, conformational analysis, or other computational parameters as requested.
The outlined topics, such as Density Functional Theory (DFT) applications, molecular orbital analysis, and the elucidation of reaction mechanisms, require specific computational studies to have been performed and published on this exact molecule. Searches for "this compound" in conjunction with terms like "quantum chemical calculations," "DFT," "molecular modeling," and "theoretical studies" did not yield any relevant scholarly articles.
While computational studies are available for structurally related compounds, such as other substituted benzoates or iodinated aromatic molecules, the strict requirement to focus solely on this compound means that data from these other compounds cannot be used to generate the requested article without violating scientific accuracy. Each unique chemical structure possesses distinct electronic and conformational properties, and extrapolating data from analogues would be speculative and inaccurate.
The absence of such specific research in the public domain prevents the creation of the detailed, data-driven article as per the provided outline.
Computational Chemistry and Theoretical Studies on Ethyl 4 Amino 5 Iodo 2 Methoxybenzoate
Investigation of Intermolecular Interactions and Molecular Recognition
Computational and theoretical chemistry provide powerful tools to investigate the nuanced world of intermolecular interactions that govern the behavior of molecules like Ethyl 4-amino-5-iodo-2-methoxybenzoate. While specific computational studies exclusively focused on this compound are not extensively available in current literature, a thorough analysis of its structural features allows for a detailed theoretical exploration of its potential non-covalent interactions and molecular recognition capabilities. Such studies are crucial for understanding its crystal packing, solubility, and interactions with biological macromolecules.
The key functional groups of this compound—the iodine atom, the amino group, the methoxy (B1213986) group, and the ethyl ester—all play significant roles in defining its intermolecular interaction landscape. These interactions are primarily electrostatic and van der Waals in nature, encompassing hydrogen bonds, halogen bonds, and π-stacking interactions.
Hydrogen Bonding: The amino group (-NH₂) serves as a primary hydrogen bond donor, capable of forming strong interactions with hydrogen bond acceptors such as oxygen or nitrogen atoms in neighboring molecules. The oxygen atoms of the methoxy group (-OCH₃) and the carbonyl group (C=O) of the ethyl ester act as hydrogen bond acceptors. These interactions are fundamental in creating a network of molecules in the solid state and are critical for the molecule's interaction with polar solvents and biological receptors.
Halogen Bonding: A significant feature of this molecule is the presence of an iodine atom attached to the aromatic ring. The iodine atom can act as a halogen bond donor. This is due to the phenomenon of a "σ-hole," a region of positive electrostatic potential on the outermost portion of the iodine atom, opposite to the C-I covalent bond. This positive region can interact favorably with Lewis bases or electron-rich areas on adjacent molecules, such as the lone pairs of oxygen or nitrogen atoms, or the π-electrons of an aromatic ring. The strength of this halogen bond can be comparable to that of a conventional hydrogen bond and is highly directional, playing a crucial role in crystal engineering and molecular recognition.
Theoretical models such as Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are instrumental in characterizing and quantifying these non-covalent interactions. QTAIM can identify bond critical points and provide information about the nature and strength of an interaction. Hirshfeld surface analysis is useful for visualizing and quantifying the different types of intermolecular contacts within a crystal lattice.
A hypothetical breakdown of the contributions of different intermolecular interactions, based on studies of analogous compounds, can be summarized as follows:
| Interaction Type | Donor Group | Acceptor Group/Region | Estimated Energy Range (kcal/mol) | Significance |
| Hydrogen Bond | Amino (-NH₂) | Carbonyl oxygen, Methoxy oxygen, Amino nitrogen | 3 - 8 | Primary contributor to crystal packing and interaction with polar environments. |
| Halogen Bond | Iodine (-I) | Carbonyl oxygen, Methoxy oxygen, Amino nitrogen, Aromatic π-system | 2 - 6 | Key directional interaction for molecular recognition and crystal engineering. |
| π-π Stacking | Aromatic Ring | Aromatic Ring | 1 - 4 | Contributes to the stability of layered structures in the solid state. |
| van der Waals | Ethyl group, Methyl group | Adjacent molecular surfaces | 0.5 - 2 | General attractive forces contributing to overall cohesion. |
Note: The energy ranges provided are estimations based on computational studies of similar functional groups in different molecular contexts and are for illustrative purposes.
Academic Research Applications and Chemical Biology Significance of Ethyl 4 Amino 5 Iodo 2 Methoxybenzoate Derivatives
Role as Versatile Synthetic Intermediates in Complex Molecule Synthesis
The chemical architecture of ethyl 4-amino-5-iodo-2-methoxybenzoate, featuring amino, iodo, methoxy (B1213986), and ethyl ester functional groups, makes it a highly valuable starting material in organic synthesis. These groups offer multiple reaction sites for elaboration and modification, allowing for the construction of intricate molecular frameworks.
Derivatives of this compound are instrumental in the synthesis of several classes of bioactive compounds. The core 4-amino-2-methoxybenzoic acid structure is a key component in the synthesis of the antipsychotic drug Amisulpride. scispace.comgoogle.com The synthesis of Amisulpride typically involves the precursor 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, which can be prepared from 4-amino-2-methoxybenzoic acid derivatives through processes such as chlorosulfonation followed by reaction with sodium sulfite (B76179) and diethyl sulfate (B86663). google.com The ethyl ester can serve as a starting point for the synthesis of this crucial intermediate.
Furthermore, analogs of this compound are direct precursors to metoclopramide (B1676508) analogs. Metoclopramide is a well-known antiemetic and gastroprokinetic agent. Research has shown that ester analogs of metoclopramide, which can be synthesized from derivatives of 4-amino-2-methoxybenzoic acid, exhibit interesting pharmacological profiles.
The aminobenzoic acid scaffold is also fundamental to the synthesis of quinazolinones, a class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties. The general synthesis of quinazolinones can involve the condensation of an aminobenzoic acid derivative with other reagents to form the characteristic bicyclic heterocyclic system.
| Compound Class | Example | Biological Activity | Synthetic Precursor Relationship |
|---|---|---|---|
| Benzamides | Amisulpride | Antipsychotic, Dopamine (B1211576) D2/D3 receptor antagonist | Synthesized from 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, a derivative of the core scaffold. scispace.comgoogle.com |
| Benzamides | Metoclopramide analogs | Antiemetic, Gastroprokinetic, 5-HT₄ receptor modulation | Ester analogs are synthesized from 4-amino-2-methoxybenzoic acid derivatives. |
| Quinazolinones | Various derivatives | Antibacterial, Antifungal, and other activities | Synthesized from aminobenzoic acid precursors. |
The term "building block" in pharmaceutical chemistry refers to a key molecular fragment that is incorporated into the structure of a final drug molecule. nih.gov this compound and its analogs are considered valuable building blocks due to their functional group versatility. The iodo group, for instance, is particularly useful for introducing further complexity through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. The amino group can be acylated, alkylated, or diazotized to introduce a wide range of substituents. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups. This chemical reactivity allows for the construction of advanced pharmaceutical intermediates, which are complex molecules that are a few synthetic steps away from the final active pharmaceutical ingredient.
Combinatorial chemistry is a technique used to create a large number of different but structurally related molecules in a short period. These collections of compounds, known as chemical libraries, are then screened for biological activity. The core structure of this compound makes it an excellent scaffold for combinatorial library synthesis. By systematically reacting the different functional groups of the scaffold with a variety of reagents, a library of diverse compounds can be generated. For example, the amino group can be reacted with a set of different carboxylic acids to create a library of amides, while the iodo group can be subjected to a range of cross-coupling reactions with various boronic acids to introduce diverse aryl or heteroaryl substituents. This approach allows for the rapid exploration of the chemical space around the core scaffold to identify new bioactive molecules. researchgate.net
Development of Receptor Ligands and Modulators
The substituted aminobenzoic acid motif is a common feature in ligands for various biological receptors. By modifying the substituents on this scaffold, researchers can fine-tune the binding affinity and efficacy of the resulting molecules for specific receptor subtypes.
Derivatives of 4-amino-2-methoxybenzoic acid have been extensively studied as ligands for the 5-HT₄ receptor, a member of the serotonin (B10506) receptor family. nih.govnih.gov This receptor is involved in various physiological processes, including gastrointestinal motility and cognitive function. Research has shown that by varying the substituents on the core benzamide (B126) structure, it is possible to develop both potent agonists (activators) and antagonists (blockers) of the 5-HT₄ receptor. nih.gov For instance, the nature of the substituent at the 5-position (such as chloro or iodo) and the structure of the side chain attached to the amino group can dramatically influence the pharmacological activity. This makes derivatives of this compound promising candidates for the development of new therapeutic agents targeting the 5-HT₄ receptor.
| Derivative Type | Pharmacological Activity | Key Structural Features | Potential Therapeutic Application |
|---|---|---|---|
| Benzamide and Benzoate (B1203000) Esters | Agonists and Antagonists | Substitution at the 5-position (e.g., Cl, I) and the nature of the ester or amide side chain. nih.gov | Gastrointestinal motility disorders, cognitive enhancers. |
Enzyme Inhibitor Design and Biological Pathway Probing
The aminobenzoic acid scaffold is also a valuable starting point for the design of enzyme inhibitors. By designing molecules that can fit into the active site of a target enzyme and interact with key amino acid residues, it is possible to block the enzyme's activity.
Derivatives of aminobenzoic acid have been investigated as inhibitors of various enzymes, including cholinesterases, which are relevant in the context of Alzheimer's disease. nih.gov The design of these inhibitors often involves modifying the aminobenzoic acid core to optimize interactions with the enzyme's active site.
Furthermore, aminobenzoic acid derivatives can be used as chemical probes to study biological pathways. For example, p-aminobenzoic acid (PABA) is used as a probe to investigate the glycine (B1666218) conjugation pathway, which is an important process in the metabolism of various compounds in the body. researchgate.net By administering PABA and measuring the levels of its metabolites, researchers can gain insights into the efficiency of this metabolic pathway. This principle can be extended to more complex aminobenzoic acid derivatives to probe other biological processes.
Hsp90β-Selective Inhibitors
Derivatives of the 4-amino-2-methoxybenzoate scaffold are instrumental in the development of isoform-selective inhibitors for Heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the stability and function of many proteins involved in cancer progression. While pan-Hsp90 inhibitors have been developed, they often lead to adverse effects, prompting the search for inhibitors that can selectively target one of the four Hsp90 isoforms.
Research has focused on designing Hsp90β-selective inhibitors, and a synthetic pathway to achieve this begins with a precursor closely related to the subject compound: methyl 4-amino-2-methoxybenzoate. uss.cl A critical step in this synthesis is the selective iodination at the 5-position of the aniline (B41778) precursor using N-iodosuccinimide, yielding an iodoaniline intermediate. uss.cl This intermediate is then further modified to create a range of potent and selective inhibitors.
These structure-based design efforts have led to compounds with significant selectivity for Hsp90β over Hsp90α. For instance, certain developed compounds exhibit high selectivity, with one showing an IC50 of approximately 121 nM for Hsp90β and another demonstrating over 400-fold selectivity for Hsp90β compared to Hsp90α. researchgate.net This selectivity is crucial as it may help overcome the detriments associated with pan-Hsp90 inhibition. researchgate.net The successful development of these inhibitors confirms the utility of the iodinated 4-amino-2-methoxybenzoate core structure in achieving isoform-specific enzyme inhibition.
| Compound | Target | IC50 (nM) | Selectivity (over Hsp90α) |
| 5a | Hsp90β | ~121 | High |
| 5b | Hsp90β | ~91 | >400-fold |
Research into Protein Degraders and Targeted Protein Degradation
Targeted protein degradation (TPD) is an emerging therapeutic strategy that utilizes chimeric molecules, such as Proteolysis Targeting Chimeras (PROTACs), to eliminate disease-causing proteins by hijacking the cell's natural protein disposal machinery. nih.govsigmaaldrich.com These bifunctional molecules typically consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. mdpi.com While this is a rapidly expanding area of research, a review of the available scientific literature did not identify any studies where this compound or its immediate derivatives are used as intermediates or components in the synthesis of PROTACs or other protein degraders.
Exploration in Materials Science
In the field of materials science, aminobenzoic acids serve as important monomers for the synthesis of novel polymers. While there is no specific mention in the searched literature of this compound being used for polymer development, its parent class, aminobenzoic acids, is utilized in this capacity. For example, poly(2-aminobenzoic acid) and poly(3-aminobenzoic acid) have been synthesized through chemical polymerization. uss.cl
Furthermore, these monomers can be copolymerized with aniline to create materials with tailored properties. uss.clresearchgate.net Research has shown that the thermal stability and electrical conductivity of these copolymers can be modulated, with conductivity values ranging from 10⁻³ to 10⁻¹⁰ S cm⁻¹. uss.cl The incorporation of metal ions into these polymer structures is another area of investigation. uss.clresearchgate.net This body of work suggests the potential for functionalized aminobenzoic acid derivatives to be explored as monomers for creating advanced polymers and functional materials.
Applications in Analytical Chemistry as Reference Standards
In analytical chemistry, reference standards are crucial for ensuring the accuracy and reliability of measurements. While some complex aminobenzoate derivatives are available as certified reference materials for quality control in the pharmaceutical industry, there is no evidence in the provided search results to indicate that this compound is a certified reference material. The compound is, however, available from commercial chemical suppliers, which indicates its use as a laboratory reagent and building block in synthetic chemistry research. aceschem.com Its availability allows it to be used as a reference compound for the identification and quantification of related synthetic products, although not as a formal, certified standard.
Structure-Activity Relationship (SAR) Studies in Drug Discovery
The 4-amino-2-methoxybenzoate scaffold, particularly with substitution at the 5-position, is a subject of significant structure-activity relationship (SAR) studies in drug discovery. Research into dual antagonists for the serotonin 5-HT3 and dopamine D2 receptors has provided key insights. researchgate.net In these studies, modification of the substituent at the 5-position of the 4-amino-2-methoxybenzoyl moiety was found to cause a marked increase in dopamine D2 receptor binding affinity. researchgate.net
Specifically, the introduction of a halogen at this position was explored. The 5-bromo and 5-iodo analogues of a lead compound exhibited a much higher affinity for the dopamine D2 receptor compared to the reference drug metoclopramide. researchgate.net This demonstrates that the presence and nature of the substituent at the 5-position, such as the iodine atom in this compound, are critical determinants of biological activity for this class of compounds.
| Compound Analogue (at 5-position) | Target Receptor | IC50 (nM) | Comparison |
| 5-Bromo | Dopamine D2 | 17.5 - 61.0 | Higher affinity than Metoclopramide (483 nM) |
| 5-Iodo | Dopamine D2 | 17.5 - 61.0 | Higher affinity than Metoclopramide (483 nM) |
These findings highlight the importance of the 5-iodo substitution for enhancing potency in specific therapeutic targets and underscore the value of this scaffold in medicinal chemistry.
Investigation of Substituent Effects on Biological Activity
The biological activity of derivatives based on the 4-amino-2-methoxybenzoyl scaffold is significantly influenced by the nature and position of various substituents. A key area of investigation has been the modification of the core structure to understand how these changes affect receptor binding affinity and selectivity. One notable study focused on a series of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, which provided a framework for understanding the role of the substituent at the 5-position.
In this research, the impact of halogen substitution at the 5-position was systematically evaluated. The study compared derivatives where this position was occupied by a chloro, bomo, or iodo group. It was found that modification of this substituent led to a marked increase in binding affinity for the dopamine D₂ receptor, alongside a potent affinity for the serotonin 5-HT₃ receptor. This highlights the importance of the electronic and steric properties of the substituent at this position in modulating receptor interactions.
Furthermore, the effect of substitution on the 4-amino group was explored. The introduction of a methyl group to the nitrogen at the 4-position of the 4-amino-5-chloro-2-methoxybenzoyl moiety was shown to significantly enhance the dopamine D₂ receptor binding affinity. This suggests that a small alkyl substituent at this position is favorable for interaction with the receptor's binding pocket.
The following table summarizes the structure-activity relationships (SAR) observed for these derivatives, focusing on their binding affinity for the dopamine D₂ receptor.
| Compound ID | 4-Amino Substituent | 5-Position Substituent | Dopamine D₂ Receptor Affinity (IC₅₀, nM) |
| 82 | -NHCH₃ | -Cl | 17.5 |
| 110 | -NHCH₃ | -Br | 20.9 |
| 112 | -NHCH₃ | -I | 61.0 |
| Metoclopramide | -NH₂ | -Cl | 483 |
This table is generated based on data presented in the research, illustrating the impact of substituents on biological activity.
These findings demonstrate that the nature of the halogen at the 5-position and the substitution pattern of the 4-amino group are critical determinants of the biological activity of these benzamide derivatives. The iodo-substituted analogue, while still potent, showed a slightly lower affinity compared to the chloro and bromo counterparts in this specific series.
Rational Design of Targeted Analogues
The insights gained from structure-activity relationship studies form the foundation for the rational design of targeted analogues with improved potency, selectivity, and pharmacokinetic properties. The 4-amino-5-iodo-2-methoxybenzoate scaffold provides a versatile platform for such design efforts, particularly in the development of antagonists for dopamine D₂ and serotonin 5-HT₃ receptors.
The knowledge that a halogen at the 5-position and a small alkyl group at the 4-amino position are beneficial for high affinity at the dopamine D₂ receptor allows for a targeted approach in designing new molecules. For instance, the this compound core can be strategically modified to optimize interactions with the receptor. The ester group can be converted to a variety of amides to explore interactions with different regions of the receptor binding site.
The rational design process for developing dual antagonists of dopamine D₂ and serotonin 5-HT₃ receptors often involves a multi-step approach:
Scaffold Selection: The 4-amino-2-methoxybenzamide (B3153486) framework is chosen based on its known affinity for these receptors. The presence of the iodo group at the 5-position can be a key design element to be retained or modified based on the desired target profile.
Side-Chain Optimization: The amine moiety attached to the benzamide is systematically altered to maximize receptor affinity and selectivity. For example, the selection of a 1-ethyl-4-methylhexahydro-1,4-diazepine ring as the amine component was the result of in vitro and in vivo biological assays, identifying it as an optimal moiety for dopamine D₂ receptor binding.
Fine-Tuning of Substituents: Based on SAR data, substituents on the benzoyl ring are modified to enhance biological activity. The observation that a 4-methylamino group leads to higher affinity than a 4-amino group provides a clear direction for the design of more potent analogues.
This rational design approach, informed by empirical SAR studies, enables the development of compounds with specific and high-affinity interactions with their biological targets. The this compound scaffold, with its potential for diverse chemical modifications, remains a valuable starting point for the discovery of novel and effective therapeutic agents.
Future Directions and Emerging Research Avenues for Ethyl 4 Amino 5 Iodo 2 Methoxybenzoate
Sustainable and Green Chemistry Approaches to Synthesis
The future synthesis of Ethyl 4-amino-5-iodo-2-methoxybenzoate will undoubtedly be guided by the principles of green chemistry, moving away from traditional methods that often involve harsh reagents and generate significant waste. Research is anticipated to focus on several key areas to enhance the environmental benignity of its production.
One promising avenue is the development of catalytic systems that utilize more sustainable reagents. This includes the exploration of methods using potassium iodide and an oxidizing agent like potassium iodate (B108269) in aqueous or other green solvents. Such approaches can offer high atom economy and reduce the reliance on hazardous elemental iodine. Furthermore, the use of milder oxidizing agents, such as hydrogen peroxide or even aerobic oxidation under catalytic conditions, presents an attractive alternative to more aggressive reagents.
Another critical area of development will be the implementation of recyclable or reusable catalyst systems. Heterogeneous catalysts, for instance, could simplify product purification and minimize catalyst waste. The exploration of biocatalysis, leveraging enzymes for the selective iodination of the aniline (B41778) precursor, could offer unparalleled selectivity under mild, aqueous conditions, although this field is still in its nascent stages for halogenated anilines.
To quantify the "greenness" of these emerging synthetic routes, a systematic evaluation using established green chemistry metrics will be essential. The following table outlines key metrics and their potential application in assessing new synthetic protocols for this compound.
| Green Chemistry Metric | Description | Relevance to Synthesis of this compound |
| Atom Economy | A measure of the efficiency of a chemical reaction in converting reactants to the desired product. | Maximizing the incorporation of atoms from the starting materials into the final product, minimizing waste. |
| E-Factor | The ratio of the mass of waste to the mass of the desired product. | A lower E-Factor indicates a more environmentally friendly process with less waste generation. |
| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (reactants, solvents, reagents) to the mass of the final product. | A key metric for evaluating the overall efficiency and environmental impact of the entire synthetic process. |
| Solvent Selection | Prioritizing the use of greener solvents (e.g., water, ethanol (B145695), supercritical CO2) over hazardous ones. | Reducing the environmental footprint associated with solvent use, which often constitutes the bulk of chemical waste. |
By focusing on these sustainable approaches, the chemical community can develop more responsible and efficient methods for the production of this compound, making it a more accessible and attractive building block for further research and application.
Exploration of Novel Reactivity and Unprecedented Transformations
The unique arrangement of functional groups in this compound opens the door to a wide array of novel chemical transformations. The carbon-iodine (C-I) bond, in particular, serves as a versatile handle for a multitude of cross-coupling reactions, offering a pathway to create complex molecular architectures.
Future research will likely delve into expanding the scope of palladium-catalyzed cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings, to introduce diverse aryl, vinyl, and alkynyl substituents at the 5-position. nobelprize.orglibretexts.orgmdpi.com The development of novel ligand systems will be crucial to overcome potential challenges posed by the electron-rich nature of the aniline ring and the steric hindrance from the adjacent methoxy (B1213986) group.
Beyond traditional palladium catalysis, the exploration of copper-catalyzed reactions presents another exciting frontier. nih.gov Copper catalysis could enable unique C-N and C-O bond formations, allowing for the introduction of various nitrogen and oxygen-based nucleophiles. Furthermore, the development of transition-metal-free coupling reactions is a significant area of interest. beilstein-journals.orgoup.com These methods, which can be initiated by light (photoredox catalysis) or strong bases, offer a more sustainable and cost-effective alternative to metal-catalyzed processes. frontiersin.orgnih.gov
The interplay between the amino and iodo groups could also be exploited for novel intramolecular cyclization reactions, leading to the synthesis of novel heterocyclic scaffolds. Additionally, the application of photoredox catalysis could unlock unprecedented reactivity, such as radical-mediated transformations that are not accessible through traditional thermal methods. organic-chemistry.orgsigmaaldrich.comresearchgate.net This could involve, for example, the direct functionalization of the aromatic ring or the side chains of derivatives.
The following table summarizes potential novel reactions and their significance:
| Reaction Type | Potential Transformation | Significance |
| Suzuki Coupling | Introduction of aryl or heteroaryl groups at the 5-position. | Access to biaryl structures with potential applications in materials science and medicinal chemistry. |
| Heck Coupling | Introduction of vinyl groups at the 5-position. | Synthesis of styrenyl derivatives, which are valuable precursors for polymers and pharmaceuticals. |
| Sonogashira Coupling | Introduction of alkynyl groups at the 5-position. | Creation of conjugated systems with interesting electronic and optical properties. |
| Buchwald-Hartwig Amination | Formation of C-N bonds at the 5-position. | Synthesis of complex diamine structures and nitrogen-containing heterocycles. |
| Ullmann Condensation | Formation of C-O and C-S bonds at the 5-position. | Access to diaryl ethers and thioethers with diverse applications. |
| Photoredox-mediated Radical Reactions | Introduction of alkyl or other functional groups via radical intermediates. | Access to novel substitution patterns not easily achievable through ionic pathways. |
The systematic exploration of these and other novel transformations will undoubtedly expand the synthetic utility of this compound, establishing it as a valuable building block for the creation of diverse and complex molecules.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of novel chemical discoveries from the laboratory to industrial-scale production is a critical challenge. Flow chemistry and automated synthesis platforms offer a powerful solution, enabling more efficient, safer, and scalable chemical processes. The integration of this compound into these modern synthetic workflows represents a significant future direction.
Flow chemistry , where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages. These include precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. The enhanced safety profile of flow reactors, particularly when dealing with hazardous reagents or exothermic reactions, is another key benefit. For the synthesis and derivatization of this compound, flow chemistry could be employed for:
Continuous Iodination: Developing a continuous flow process for the iodination step would allow for better control of this potentially hazardous reaction, minimizing the handling of elemental iodine and improving process safety.
High-Throughput Reaction Optimization: Flow chemistry platforms integrated with automated sampling and analysis can rapidly screen a wide range of reaction conditions, accelerating the optimization of cross-coupling and other derivatization reactions.
Telescoped Synthesis: Multiple reaction steps can be "telescoped" in a continuous flow system, where the output of one reactor is directly fed into the next. This eliminates the need for intermediate purification steps, saving time, resources, and reducing waste.
Automated synthesis platforms can further enhance the efficiency of research involving this compound. These systems can be programmed to perform a series of reactions, purifications, and analyses with minimal human intervention. This is particularly valuable for:
Library Synthesis: Automated platforms can be used to rapidly synthesize libraries of derivatives of this compound for screening in medicinal chemistry and agrochemical research.
Data-Driven Discovery: By integrating automated synthesis with machine learning algorithms, it may be possible to predict the outcomes of reactions and identify optimal synthetic routes, accelerating the discovery of new molecules with desired properties.
The integration of this compound into these advanced synthetic platforms will not only streamline its production and derivatization but also pave the way for the rapid discovery of new applications.
Advanced Applications in Medicinal Chemistry and Agri-Chemistry
The substituted aniline and benzoate (B1203000) moieties are privileged structures in both medicinal and agricultural chemistry, appearing in a wide range of bioactive molecules. The unique combination of functional groups in this compound makes it an attractive scaffold for the development of novel therapeutic agents and crop protection agents.
In medicinal chemistry , the iodo group serves as a versatile handle for introducing a wide array of substituents through cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR). The amino and methoxy groups can participate in key hydrogen bonding interactions with biological targets. Potential therapeutic areas for derivatives of this compound include:
Oncology: Many kinase inhibitors and other anti-cancer agents feature substituted aniline cores. The ability to rapidly diversify the 5-position could lead to the discovery of potent and selective inhibitors of cancer-related targets.
Neuroscience: Substituted benzoates and anilines are found in a variety of central nervous system (CNS) active compounds. Derivatives could be explored for their potential as treatments for neurodegenerative diseases, psychiatric disorders, or pain.
Infectious Diseases: The development of new antibacterial and antiviral agents is a critical global health priority. The diverse chemical space accessible from this scaffold could yield novel compounds with activity against drug-resistant pathogens.
In the field of agri-chemistry , there is a constant need for new herbicides, fungicides, and insecticides with improved efficacy, selectivity, and environmental profiles. The structural motifs present in this compound are found in several existing agrochemicals. Future research could focus on:
Herbicide Discovery: By modifying the substituents on the aromatic ring, it may be possible to design novel herbicides that target specific weeds with minimal impact on crops.
Fungicide and Insecticide Development: The introduction of different functional groups could lead to the discovery of compounds with potent fungicidal or insecticidal activity, providing new tools for crop protection.
The following table highlights potential target classes and the rationale for exploring derivatives of this compound:
| Field | Potential Target Class | Rationale |
| Medicinal Chemistry | Protein Kinases | The substituted aniline scaffold is a common feature in many kinase inhibitors. |
| G-Protein Coupled Receptors (GPCRs) | The aromatic core can be modified to interact with the diverse binding pockets of GPCRs. | |
| Ion Channels | The molecule's size and functionality can be tuned to modulate the activity of various ion channels. | |
| Agri-Chemistry | Photosystem II (PSII) Inhibitors | Many herbicides act by inhibiting PSII; the electronic properties of the ring can be modified to optimize this interaction. |
| Chitin Synthase Inhibitors | A common target for fungicides; the scaffold can be elaborated to mimic the natural substrate. | |
| Acetylcholinesterase (AChE) Inhibitors | A key target for insecticides; the molecule can be designed to fit into the active site of AChE. |
The systematic exploration of the chemical space around this compound holds significant promise for the discovery of new and effective solutions to pressing challenges in human health and agriculture.
Development of "Smart" Materials and Responsive Systems from Derivatives
The development of "smart" materials, which can respond to external stimuli such as light, heat, or pH, is a rapidly growing area of materials science. The unique electronic and structural features of this compound and its derivatives make them promising building blocks for the creation of such advanced materials.
The presence of the electron-rich aniline ring and the potential for extensive conjugation through derivatization at the iodo position suggest that these molecules could be used to create novel photoresponsive materials . For example, by incorporating this scaffold into a polymer backbone or as a pendant group, it may be possible to design materials that change their shape, color, or other properties upon exposure to light. This could have applications in areas such as:
Optical Data Storage: Materials that can switch between two or more stable states in response to light could be used to store information.
Light-Actuated Devices: Photoresponsive polymers could be used to create soft robotics, artificial muscles, or other devices that can be controlled by light.
Drug Delivery Systems: Materials that release a therapeutic agent in response to a light trigger could enable targeted and on-demand drug delivery.
Furthermore, the amino group on the aromatic ring provides a handle for creating pH-responsive systems . In its neutral form, the amino group is a poor hydrogen bond donor, but upon protonation at low pH, it becomes a much stronger donor. This change in hydrogen bonding capability could be used to trigger a change in the conformation or assembly of a larger molecule or polymer, leading to a macroscopic response. Potential applications include:
Sensors: Materials that change color or fluorescence in response to a change in pH could be used as sensors for environmental monitoring or medical diagnostics.
Controlled Release Systems: Polymers that swell or collapse in response to pH changes could be used to control the release of encapsulated molecules.
The ability to introduce a wide variety of functional groups at the 5-position via the iodo moiety further expands the possibilities for creating novel responsive materials. For instance, the introduction of long alkyl chains could lead to the formation of thermoresponsive liquid crystals , while the incorporation of metal-binding ligands could result in chemoresponsive materials that change their properties in the presence of specific metal ions.
The exploration of this compound and its derivatives as building blocks for smart materials is a largely untapped area of research with the potential for significant breakthroughs in materials science and engineering.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
